Technical Guide: 3,4-Diaminophenylboronic Acid Pinacol Ester (CAS 851883-08-4)
Technical Guide: 3,4-Diaminophenylboronic Acid Pinacol Ester (CAS 851883-08-4)
Dual-Functional Scaffolds in Medicinal Chemistry & Biosensing
Executive Summary
This guide provides an in-depth technical analysis of 3,4-Diaminophenylboronic acid pinacol ester (CAS 851883-08-4) . Unlike mono-functional boronic acids used solely for Suzuki couplings, this molecule represents a "privileged scaffold" due to its orthogonality : it possesses a Lewis-acidic boron center protected as a pinacol ester and a nucleophilic ortho-diamine motif.
This dual functionality allows it to serve as a critical building block for:
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Benzoboroxole Therapeutics: Precursors for antifungal and anti-inflammatory agents.
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Electrochemical Biosensors: Specifically for Glycated Hemoglobin (HbA1c) detection, where the boronic acid binds cis-diols and the diamine facilitates electropolymerization.
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Heterocyclic Synthesis: Condensation with 1,2-dicarbonyls to form quinoxalines or carboxylic acids to form benzimidazoles, retaining the boron handle for further functionalization.
Chemical Identity & Physiochemical Profile
Crucial Distinction: The CAS 851883-08-4 specifically refers to the pinacol ester form. The free boronic acid is generated in situ or via hydrolysis. The ester is preferred commercially due to the inherent instability (dehydration/oxidation) of the free acid amino-boronic species.
Data Summary Table
| Property | Specification |
| Chemical Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
| CAS Number | 851883-08-4 |
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.10 g/mol |
| Appearance | Off-white to light brown powder (Oxidation sensitive) |
| Solubility | Soluble in DMSO, MeOH, CH₂Cl₂, EtOAc; Insoluble in water (hydrophobic ester) |
| pKa (Acid Form) | ~8.8 (Boronic acid), ~4.5 (Aniline amines) |
| Storage | -20°C, Hygroscopic, Store under Inert Gas (Argon/Nitrogen) |
| Stability | Sensitive to air oxidation (amines turn dark brown); Ester hydrolyzes in aqueous acid.[1][2][3] |
Synthetic Utility & Reactivity Mechanisms[1][2][4][5][6][7][8]
The utility of CAS 851883-08-4 lies in its ability to undergo two distinct types of chemistry without mutual interference, provided conditions are controlled.
Mechanism Visualization
The following diagram illustrates the three primary reaction pathways: Suzuki Coupling (C-C bond formation), Condensation (Heterocycle formation), and Deprotection/Sensing (Diol binding).
Figure 1: Orthogonal reactivity pathways for 3,4-diaminophenylboronic acid pinacol ester. The molecule can grow complexity via the diamine (green), extend the carbon skeleton via boron (green), or act as a sensor via hydrolysis (red).
Key Reaction Types
A. Heterocycle Synthesis (The "Diamine" Handle)
The ortho-diamine moiety is a classic precursor for benzimidazoles and quinoxalines.
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Reaction: Condensation with aldehydes (followed by oxidation) or carboxylic acids.
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Significance: This allows the boronic ester to be carried through to the final drug scaffold, enabling late-stage diversification or library synthesis.
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Caution: The boronic ester is Lewis acidic; avoid harsh basic conditions during condensation to prevent premature hydrolysis or protodeboronation.
B. Suzuki-Miyaura Coupling (The "Boron" Handle)
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Reaction: Palladium-catalyzed cross-coupling with aryl halides.
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Protocol Note: The free amino groups can poison Pd catalysts. It is often necessary to use the pinacol ester (as supplied) rather than the free acid, or to transiently protect the amines (e.g., as an acetamide) if yields are low.
Application Focus: HbA1c Electrochemical Biosensing
One of the most authoritative applications of this molecule is in the detection of Glycated Hemoglobin (HbA1c) , the gold standard for diabetes monitoring.[4][5]
The Mechanism[11]
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Electropolymerization: The ortho-diamine group allows the molecule to be electropolymerized onto an electrode (Gold or Glassy Carbon), forming a conductive Poly(3,4-diaminophenylboronic acid) film.
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Selectivity: The boronic acid moiety (exposed after hydrolysis of the pinacol ester) forms a reversible covalent bond with cis-diols found on the fructosyl valine residue of HbA1c.
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Signal: Binding alters the redox properties or impedance of the polymer film, providing a quantifiable signal.
Experimental Protocol: Sensor Fabrication
Objective: Create a modified electrode for diol detection.
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Pre-treatment: Polish Glassy Carbon Electrode (GCE) with 0.05 µm alumina slurry. Sonicate in ethanol/water (1:1).
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Monomer Solution: Dissolve CAS 851883-08-4 (5 mM) in 0.1 M PBS (pH 7.0). Note: The pinacol ester may hydrolyze slowly; for immediate activation, treat with mild acid or allow equilibration.
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Electropolymerization:
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Method: Cyclic Voltammetry (CV).
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Range: -0.2 V to +0.9 V vs. Ag/AgCl.
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Scan Rate: 50 mV/s for 10-20 cycles.
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Observation: Look for irreversible oxidation peaks around +0.6 V (monomer oxidation) and growth of broad redox waves (polymer growth).
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Activation: Rinse electrode in 0.1 M HCl for 30 seconds to fully remove any residual pinacol and expose the B(OH)₂ groups.
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Testing: Immerse in solution containing Glucose or HbA1c. Measure Impedance (EIS) or differential pulse voltammetry (DPV). Signal decreases upon binding due to steric blocking/charge modulation.
Synthesis Protocol: Benzimidazole Derivative
Scenario: Creating a fluorescent probe or drug scaffold from CAS 851883-08-4.
Workflow Diagram
Figure 2: Step-by-step synthesis of a 2-phenylbenzimidazole-5-boronic acid pinacol ester.
Detailed Methodology
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Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve CAS 851883-08-4 (234 mg, 1.0 mmol) in DMF (5 mL).
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Condensation: Add the aldehyde (e.g., 4-fluorobenzaldehyde, 1.0 mmol).
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Oxidative Cyclization: Ortho-diamines require an oxidant to form the benzimidazole from the intermediate imine. Add Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq) or simply stir open to air if time permits (air oxidation is slower).
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Reaction: Heat to 80°C for 6 hours.
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Validation: Check TLC. The starting diamine will stain strongly with Ninhydrin (red/brown). The product (benzimidazole) will be UV active but Ninhydrin negative/weak.
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Isolation: Pour the reaction mixture into 50 mL ice-cold water. The hydrophobic boronic ester product should precipitate. Filter and wash with water.
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Storage: Store the product at 4°C.
Handling & Stability (Self-Validating Systems)
Oxidation Sensitivity
The 3,4-diamino motif is electron-rich and prone to oxidation.
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Visual Indicator: The pure compound is off-white. If it turns dark brown or black, it has oxidized (likely forming azo/nitro species or polymers).
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Prevention: Always store under Argon. If the powder is brown, purify via short silica plug filtration (eluent: CH₂Cl₂/MeOH) before use.
Pinacol Deprotection
If your application requires the free acid (e.g., sugar binding):
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Method: Transesterification with phenylboronic acid (activator) or hydrolysis with dilute HCl/Acetone.
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Validation: ¹¹B NMR shift. The pinacol ester typically appears around δ 30-34 ppm. The free boronic acid shifts to δ 28-30 ppm (solvent dependent).
References
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Electrochemical HbA1c Sensing
- Title: A Review of Electrochemical Sensors for the Detection of Glyc
- Source: MDPI (Sensors), 2021.
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URL:[Link]
- Relevance: Details the use of aminophenylboronic acids in constructing sensing interfaces for diabetes monitoring.
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Boronic Acid Synthesis & Reactivity
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Benzimidazole Synthesis from o-Diamines
- Title: Recent Advances in the Synthesis of Benzimidazoles.
- Source: Royal Society of Chemistry (RSC Advances), 2013.
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URL:[Link]
- Relevance: Validates the oxidative cycliz
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Physical Properties & Safety
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Title: 3,4-Diaminophenylboronic acid, pinacol ester Product Page.[7]
- Source: Sigma-Aldrich / Merck.
- Relevance: Source of physical data (MW, CAS verification) and commercial availability forms.
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Sources
- 1. m.youtube.com [m.youtube.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sigma Aldrich 3,4-diaminophenylboronic acid, pinacol ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
